molecular formula C8H9NO B14598558 Prop-2-yn-1-ol--pyridine (1/1) CAS No. 61071-48-5

Prop-2-yn-1-ol--pyridine (1/1)

Cat. No.: B14598558
CAS No.: 61071-48-5
M. Wt: 135.16 g/mol
InChI Key: AIXHCSNTBWVTMO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-ol–pyridine (1/1) is a compound that combines prop-2-yn-1-ol, a primary propargylic alcohol, with pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both an alkyne and a heteroaromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-ol can be synthesized through the reaction of acetylene and formaldehyde in the presence of a copper butylene catalyst at temperatures ranging from 110 to 120°C. The crude product, butynediol, is then concentrated and refined to obtain prop-2-yn-1-ol . Pyridine-substituted prop-2-yn-1-ols can be synthesized using palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

Industrial Production Methods

Industrial production of prop-2-yn-1-ol typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and stabilize the product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-ol–pyridine (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include propynal, various alcohol derivatives, and substituted pyridine compounds .

Properties

CAS No.

61071-48-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

prop-2-yn-1-ol;pyridine

InChI

InChI=1S/C5H5N.C3H4O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;1,4H,3H2

InChI Key

AIXHCSNTBWVTMO-UHFFFAOYSA-N

Canonical SMILES

C#CCO.C1=CC=NC=C1

Origin of Product

United States

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